molecular formula C16H14N4 B5912338 3,6-Pyridazinediamine, N,N'-diphenyl- CAS No. 94671-58-6

3,6-Pyridazinediamine, N,N'-diphenyl-

Cat. No.: B5912338
CAS No.: 94671-58-6
M. Wt: 262.31 g/mol
InChI Key: XCTCFQXMPYFPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Pyridazinediamine, N,N’-diphenyl- is an organic compound with the molecular formula C16H14N4. This compound is known for its unique structure, which includes a pyridazine ring substituted with two phenyl groups at the nitrogen atoms. It is used in various fields of research and industry due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Pyridazinediamine, N,N’-diphenyl- typically involves the reaction of 3,6-dichloropyridazine with aniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by phenylamine groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution .

Industrial Production Methods

In an industrial setting, the production of 3,6-Pyridazinediamine, N,N’-diphenyl- can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Pyridazinediamine, N,N’-diphenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine-3,6-dione derivatives, while reduction can produce dihydropyridazine compounds .

Scientific Research Applications

3,6-Pyridazinediamine, N,N’-diphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-Pyridazinediamine, N,N’-diphenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    3,6-Diaminopyridazine: Similar in structure but lacks the phenyl groups.

    3,6-Diphenylpyridazine: Similar but does not have the amino groups at positions 3 and 6.

Uniqueness

3,6-Pyridazinediamine, N,N’-diphenyl- is unique due to the presence of both phenyl and amino groups on the pyridazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-N,6-N-diphenylpyridazine-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-3-7-13(8-4-1)17-15-11-12-16(20-19-15)18-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTCFQXMPYFPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NN=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10337455
Record name 3,6-Pyridazinediamine, N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94671-58-6
Record name 3,6-Pyridazinediamine, N,N'-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10337455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.